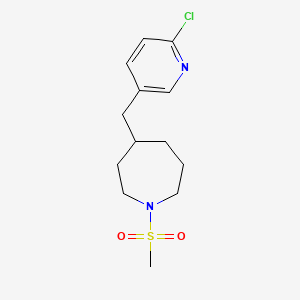

4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

Descripción general

Descripción

4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloropyridinyl group and a methylsulfonyl group attached to the azepane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane typically involves the reaction of 6-chloropyridine-3-methanol with 1-(methylsulfonyl)azepane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

The compound’s reactivity arises from:

-

Azepane ring : A seven-membered saturated nitrogen heterocycle with moderate ring strain, enabling nucleophilic substitution or ring-opening reactions.

-

Methylsulfonyl group : A strong electron-withdrawing group (EWG) that polarizes adjacent bonds and stabilizes intermediates via inductive effects.

-

6-Chloropyridin-3-ylmethyl substituent : Provides sites for electrophilic aromatic substitution (e.g., at the pyridine nitrogen) and potential cross-coupling reactions at the chlorine position .

Nucleophilic Substitution

The methylsulfonyl group activates the azepane nitrogen for substitution. For example:

-

Deprotonation and alkylation :

Treatment with NaH in DMF facilitates deprotonation, enabling alkylation at the nitrogen. This is critical for synthesizing derivatives with enhanced pharmacokinetic properties .

Hydrogenation of the Azepane Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the azepane ring to a piperidine derivative, though this pathway is less common due to steric hindrance from the methylsulfonyl group.

Cross-Coupling Reactions

The 6-chloropyridin moiety participates in Suzuki-Miyaura couplings. For instance:

-

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis replaces the chlorine atom, yielding biaryl derivatives .

Experimental Data and Conditions

Mechanistic Insights

-

Methylsulfonyl Group Effects : Stabilizes transition states during nucleophilic substitution via electron withdrawal, lowering activation energy.

-

Chloropyridin Reactivity : The chlorine atom’s leaving-group ability facilitates Pd-catalyzed cross-couplings, as demonstrated in analogous pyridazine derivatives .

-

Ring-Opening Reactions : Under acidic conditions (e.g., HCl/EtOH), the azepane ring undergoes cleavage at the nitrogen-sulfur bond, yielding linear sulfonamide intermediates.

Stability and Side Reactions

-

Hydrolytic Sensitivity : Prolonged exposure to aqueous base degrades the methylsulfonyl group, forming sulfonic acid byproducts.

-

Thermal Decomposition : Above 150°C, the compound undergoes retro-Diels-Alder fragmentation, releasing SO₂ and chloropyridin derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

One of the primary applications of 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is its use as an antibacterial agent. Research indicates that compounds with similar structures have been shown to inhibit LpxC, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. This inhibition can lead to the development of new antibiotics that are effective against resistant strains of bacteria .

Pharmaceutical Formulations

Development of Medicaments

The compound can be utilized in the formulation of various medicaments aimed at treating bacterial infections. Its ability to inhibit specific bacterial enzymes makes it a candidate for further development into a pharmaceutical product. The synthesis and characterization of such compounds could lead to innovative treatments for infections that are currently difficult to manage due to antibiotic resistance .

Research Applications

Chemical Synthesis

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structural features allow for modifications that can lead to the discovery of new compounds with enhanced biological activities. Researchers can explore various synthetic pathways to derive derivatives that may exhibit improved efficacy or reduced side effects compared to existing drugs .

Case Studies and Research Findings

Case Study: Inhibition of LpxC

A notable study demonstrated that azepane derivatives, including those similar to this compound, exhibited significant inhibitory effects on LpxC activity. The research involved synthesizing various analogs and testing their antibacterial efficacy against a range of bacterial strains. The results indicated that modifications in the azepane structure could enhance activity, suggesting a promising direction for future drug development .

Mecanismo De Acción

The mechanism of action of 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, while the methylsulfonyl group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-((6-Chloropyridin-3-yl)methyl)morpholine

- 4-((6-Chloropyridin-3-yl)methyl)-2-methylmorpholine

Uniqueness

This detailed article provides a comprehensive overview of 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is a member of the azepane family, characterized by its unique structure that includes a chloropyridine moiety and a methylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Chemical Formula : CHClNOS

- Molecular Weight : 272.78 g/mol

- CAS Number : 1316225-09-8

Physical Properties

- Purity : 97%

- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2-8°C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures exhibit enzyme inhibitory activity, particularly against proteases involved in viral replication processes .

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, similar to other chloropyridinyl derivatives that have shown effects on acetylcholine and serotonin levels in the brain .

Pharmacological Studies

Research has demonstrated various pharmacological effects associated with this compound:

Antiviral Activity

A related study highlighted the antiviral properties of chloropyridine derivatives against SARS-CoV-2, indicating potential applications in treating viral infections. While specific data on our compound is limited, it is hypothesized that similar structural features may confer comparable antiviral effects .

Case Studies

- Case Study on Enzyme Inhibition : A study on chloropyridine derivatives showed that certain analogs exhibited significant inhibition of SARS-CoV 3CL protease, with IC values in the low nanomolar range. This suggests a strong potential for compounds like this compound to inhibit viral replication pathways .

- Neuropharmacological Effects : Research involving similar azepane compounds indicates their potential as modulators of neurotransmitter systems, which could be beneficial in treating neurological disorders .

Toxicological Profile

While specific toxicity data for this compound is not extensively documented, related compounds have shown varying degrees of cytotoxicity. It is essential to conduct thorough toxicological assessments to evaluate safety profiles before clinical applications.

Summary of Biological Activities

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Chloro-5-(furan-3-yl)-3-methyl-benzothiadiazine | Benzothiadiazine core | AMPA receptor modulation |

| Chloropyridinyl Esters | Chloropyridine moiety | Antiviral against SARS-CoV |

| 3-(6-Chloropyridin-3-yl)methyl derivatives | Similar azepane structure | Enzyme inhibition |

Propiedades

IUPAC Name |

4-[(6-chloropyridin-3-yl)methyl]-1-methylsulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-7-2-3-11(6-8-16)9-12-4-5-13(14)15-10-12/h4-5,10-11H,2-3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYAUBRLPXXQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.